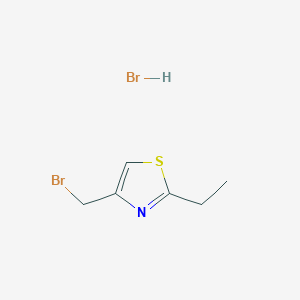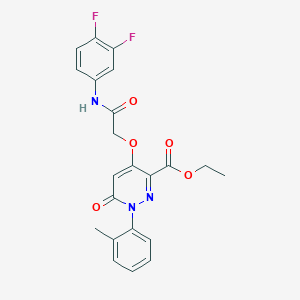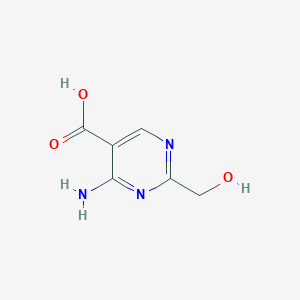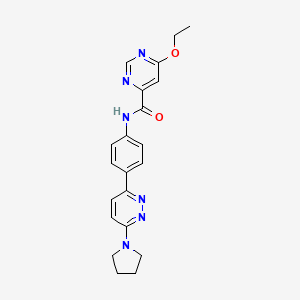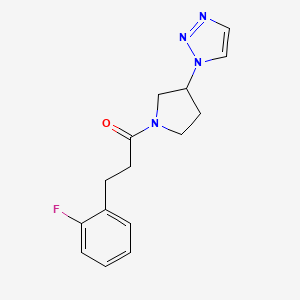![molecular formula C16H11ClFN3O2 B2914878 2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896374-48-4](/img/structure/B2914878.png)
2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” is an organic compound with the molecular formula C16H11FN2O3 . It is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 2-fluoro-5-methacryloylbenzoic acid with a 3,4-dihydro-4-oxo-1-phthalazinylmethyl group. The resulting intermediate is then reacted with hydrazine to form the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a 2-chloro-6-fluoro substitution and a 4-oxo-3,4-dihydrophthalazin-1-ylmethyl group attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
As an intermediate in chemical synthesis, this compound can undergo various reactions. For instance, it can react with other reagents to form phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.269 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Activity
The synthesis of fluorobenzamides, including structures related to 2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, through microwave-induced methods has been studied for their potential antimicrobial applications. These compounds, due to the presence of fluorine atoms, have shown enhanced antimicrobial activity against a variety of bacterial and fungal strains, underscoring the significance of halogenated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Heterocyclic Synthesis via Nucleophilic Substitution
The compound's framework has been utilized in the synthesis of heterocyclic structures, leveraging its unique reactivity in nucleophilic vinylic substitution reactions. This approach has enabled the creation of diverse fluorinated heterocycles, including 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the compound's utility in expanding the chemical space of heterocyclic chemistry (Meiresonne et al., 2015).
Luminescent Properties and Photo-induced Electron Transfer
Research into the luminescent properties of naphthalimides with piperazine substituent, related to the structural motif of this compound, has shed light on their potential applications in materials science. These studies explore the photo-induced electron transfer (PET) processes, which are crucial for developing novel photofunctional materials (Gan et al., 2003).
Development of Fluorinated Polyamides
The synthesis of novel fluorinated polyamides derived from diamines containing the phthalazinone moiety reflects the compound's relevance in polymer science. These materials exhibit excellent solubility and thermal properties, indicating their potential for advanced material applications (Wang et al., 2007).
Novel Synthesis Methods
Innovative synthesis methods for compounds bearing a close structural relationship to this compound, particularly in the context of herbicidal activity, underscore the compound's versatility in chemical synthesis and potential agricultural applications. These methods aim to develop more efficient and economically viable synthetic routes (Hai, 2007).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-11-6-3-7-12(18)14(11)16(23)19-8-13-9-4-1-2-5-10(9)15(22)21-20-13/h1-7H,8H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJJROKAJTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)
![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)


![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)
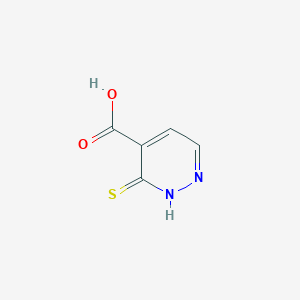
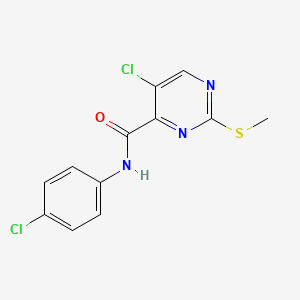
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914806.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)
